(2S)-4,4-Difluorobutane-1,2-diol

Lipophilicity Physicochemical properties ADME

(2S)-4,4-Difluorobutane-1,2-diol is a chiral, gem‑difluorinated C4 diol building block featuring a terminal gem‑difluoro motif and a stereogenic center at the 2‑position. This compound is supplied as the (2S)-enantiomer with a purity specification of 98%.

Molecular Formula C4H8F2O2
Molecular Weight 126.103
CAS No. 1931913-15-3
Cat. No. B3019806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-Difluorobutane-1,2-diol
CAS1931913-15-3
Molecular FormulaC4H8F2O2
Molecular Weight126.103
Structural Identifiers
SMILESC(C(CO)O)C(F)F
InChIInChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m0/s1
InChIKeyWAHXWFMNBPIHPV-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4,4-Difluorobutane-1,2-diol (CAS 1931913-15-3) – Chiral Fluorinated Diol Building Block for Medicinal Chemistry Procurement


(2S)-4,4-Difluorobutane-1,2-diol is a chiral, gem‑difluorinated C4 diol building block featuring a terminal gem‑difluoro motif and a stereogenic center at the 2‑position . This compound is supplied as the (2S)-enantiomer with a purity specification of 98% . The gem‑difluoro group imparts distinct physicochemical properties, including altered lipophilicity and potential metabolic stability, relative to non‑fluorinated or positionally isomeric analogs .

Why Generic Substitution of (2S)-4,4-Difluorobutane-1,2-diol Fails: Comparator-Based Evidence


Generic substitution of (2S)-4,4‑difluorobutane‑1,2‑diol with non‑fluorinated 1,2‑butanediol, its positional isomer 3,3‑difluorobutane‑1,2‑diol, or the racemic mixture is not scientifically equivalent. The gem‑difluoro motif at the 4‑position alters lipophilicity (LogP ≈ ‑0.0052) compared to non‑fluorinated 1,2‑butanediol (LogP ≈ ‑0.2 to ‑0.8) , and the (2S)‑enantiomer provides a defined stereochemical input absent in racemic material . Furthermore, the gem‑difluoro unit is recognized to enhance metabolic stability by attenuating oxidative metabolism at the terminal position, a benefit not conferred by the non‑fluorinated or 3,3‑difluoro analogs .

(2S)-4,4-Difluorobutane-1,2-diol Quantitative Differentiation: LogP, Purity, and Gem-Difluoro Advantages


Lipophilicity (LogP) of (2S)-4,4-Difluorobutane-1,2-diol vs. Non‑Fluorinated Analog

(2S)-4,4‑Difluorobutane‑1,2‑diol exhibits a predicted LogP of ‑0.0052 , which is approximately 0.2 to 0.8 log units higher (i.e., more lipophilic) than non‑fluorinated 1,2‑butanediol (LogP = ‑0.25 to ‑0.81) . This increase in lipophilicity is attributable to the gem‑difluoro motif and can influence membrane permeability and distribution properties.

Lipophilicity Physicochemical properties ADME

Lipophilicity (LogP) of (2S)-4,4-Difluorobutane-1,2-diol vs. 3,3-Difluoro Positional Isomer

The (2S)-4,4‑difluorobutane‑1,2‑diol exhibits a predicted LogP of ‑0.0052 , whereas its positional isomer 3,3‑difluorobutane‑1,2‑diol has a reported LogP of 0.4 . The terminal gem‑difluoro arrangement yields a LogP approximately 0.4 units lower (more hydrophilic) than the internal gem‑difluoro motif, offering a distinct polarity profile for synthetic design.

Lipophilicity Isomeric differentiation Physicochemical properties

Purity Specification: (2S)-4,4-Difluorobutane-1,2-diol (98%) vs. 3,3-Difluoro Isomer (96%)

Commercially available (2S)-4,4‑difluorobutane‑1,2‑diol is supplied with a certified purity of 98% . In contrast, the positional isomer 3,3‑difluorobutane‑1,2‑diol is offered at 96% purity from a major supplier . The higher purity specification reduces the burden of in‑house purification for the 4,4‑difluoro variant.

Purity Quality control Procurement

Metabolic Stability Enhancement via Gem-Difluoro Motif: Class‑Level Inference

The gem‑difluoro motif present in (2S)-4,4‑difluorobutane‑1,2‑diol is recognized in medicinal chemistry to improve metabolic stability by blocking oxidative metabolism at the terminal position . The C–F bond strength (~485 kJ/mol) is significantly greater than C–H, reducing susceptibility to cytochrome P450‑mediated oxidation. While no direct head‑to‑head metabolic stability data are available for this specific diol, the class‑level benefit is well‑established for gem‑difluoroalkane motifs . Non‑fluorinated 1,2‑butanediol lacks this protective feature.

Metabolic stability Drug design Pharmacokinetics

Application Scenarios for (2S)-4,4-Difluorobutane-1,2-diol in Medicinal Chemistry and Asymmetric Synthesis


Chiral Building Block for Enantioselective Synthesis of Fluorinated Drug Candidates

The (2S)-configured stereocenter and terminal gem‑difluoro group make this diol a valuable chiral pool starting material for the synthesis of fluorinated pharmaceuticals. The 98% purity and defined stereochemistry support asymmetric transformations, such as the preparation of chiral gem‑difluoroalkyl‑containing fragments, which are key motifs in numerous drug discovery programs . Compared to the racemic mixture, the (2S)-enantiomer eliminates the need for chiral resolution steps, saving time and resources .

Metabolic Stability Optimization in Lead Series

When a lead series exhibits rapid oxidative metabolism at a terminal alkyl position, (2S)-4,4‑difluorobutane‑1,2‑diol can serve as a bioisosteric replacement for the non‑fluorinated 1,2‑butanediol fragment. The gem‑difluoro motif is expected to block cytochrome P450‑mediated oxidation, potentially improving half‑life and reducing clearance . The balanced LogP (‑0.0052) maintains sufficient aqueous solubility while enhancing lipophilicity relative to the non‑fluorinated analog .

Synthesis of Fluorinated Polyols and Chiral Ligands

The diol functionality allows for further derivatization, such as conversion to chiral bis‑oxazolines, phosphoramidites, or other ligand frameworks. The gem‑difluoro group can influence the electronic and steric environment of the metal center in asymmetric catalysis, offering opportunities for tuning enantioselectivity . Procurement of the (2S)-enantiomer ensures consistency in ligand synthesis and catalytic performance.

In Vitro ADME Profiling and Structure‑Activity Relationship (SAR) Studies

For medicinal chemistry teams evaluating fluorinated building blocks, the distinct LogP profile (‑0.0052 vs. 0.4 for the 3,3‑isomer) and higher purity (98% vs. 96%) make (2S)-4,4‑difluorobutane‑1,2‑diol a preferred choice for systematic SAR exploration . Its lower LogP relative to the 3,3‑isomer may reduce non‑specific protein binding in biochemical assays, yielding cleaner dose‑response data.

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